molecular formula C36H35N3O B2424096 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-72-6

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Katalognummer: B2424096
CAS-Nummer: 685107-72-6
Molekulargewicht: 525.696
InChI-Schlüssel: WFHWFROQOXZMEV-QURGRASLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a potent and selective inhibitor of the Tropomyosin Receptor Kinase A (TRKA), also known as NTRK1. This compound acts by competitively binding to the ATP-binding site of the TRKA kinase domain, thereby blocking its enzymatic activity and the subsequent autophosphorylation and downstream signaling. The TRKA pathway, activated by its ligand NGF (Nerve Growth Factor), is a critical driver of cell proliferation, differentiation, and survival in neuronal and certain non-neuronal tissues. Dysregulation of this pathway, often through NTRK gene fusions, is a well-established oncogenic driver in a wide array of cancers, including glioblastoma, papillary thyroid cancer, and sarcomas. As a research tool, this inhibitor is invaluable for elucidating the specific biological roles of TRKA in disease models, particularly in the context of neurobiology and oncology. Its application allows scientists to investigate TRKA-dependent tumorigenesis and to explore mechanisms of resistance to targeted therapies. Studies utilizing this compound have been pivotal in validating TRKA as a therapeutic target and in pre-clinical drug discovery efforts aimed at developing clinical-grade TRK inhibitors. Researchers can use this high-purity compound to probe kinase signaling networks and to assess the effects of TRKA inhibition on cell viability, apoptosis, and tumor growth in vitro and in vivo. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O/c1-4-5-6-7-8-14-26-17-19-27(20-18-26)32-30(23-37)31(21-22-38-34-24(2)12-11-13-25(34)3)39-35-28-15-9-10-16-29(28)36(40)33(32)35/h9-13,15-22,38H,4-8,14H2,1-3H3/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHWFROQOXZMEV-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=CNC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C/NC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Heptylphenyl Group Installation

The 4-heptylphenyl substituent is typically introduced through Friedel-Crafts alkylation of benzene derivatives. For example, heptyl chloride can react with biphenyl-4-ol under AlCl₃ catalysis to form 4-heptylbiphenyl, followed by oxidation to the corresponding aldehyde. Alternative methods include:

  • Suzuki-Miyaura coupling : Utilizing 4-heptylphenylboronic acid and a brominated indenone precursor.
  • Grignard addition : Reaction of heptylmagnesium bromide with 4-cyanophenyl ketones.

Indenopyridine Cyclization

Post-alkylation, cyclocondensation with malononitrile proceeds via base-mediated enolate formation. Sodium hydroxide in aprotic solvents (e.g., DMF) facilitates deprotonation of malononitrile, enabling nucleophilic attack on the activated carbonyl of dihydroindenone.

Knoevenagel Condensation for Ethenylamine Side Chain

The [(E)-2-[(2,6-dimethylphenyl)amino]ethenyl] moiety is introduced through a stereoselective Knoevenagel reaction. This involves condensing 2-[(2,6-dimethylphenyl)amino]acetaldehyde with the preformed indenopyridine-carbonitrile intermediate.

Optimized conditions :

  • Catalyst : Piperidine-acetic acid (1:1 molar ratio).
  • Solvent : Toluene or benzene under reflux.
  • Reaction time : 6–8 hours for >90% E-selectivity.

Mechanistic studies indicate that the E-configuration is favored due to steric hindrance between the dimethylphenyl group and the indenopyridine core during imine tautomerization.

Titanium Tetrachloride-Mediated Dehydrogenation

Final oxidation of the 5-hydroxy intermediate to the 5-oxo group is achieved using TiCl₄ in combination with triethylamine. This method selectively dehydrogenates the C5 position without affecting the ethenylamine functionality:

$$
\text{C}{27}\text{H}{25}\text{N}3\text{O} \xrightarrow{\text{TiCl}4/\text{Et}3\text{N}} \text{C}{27}\text{H}{23}\text{N}3\text{O} + \text{H}_2\text{O}
$$

Yields for this step range from 65–79% depending on substrate solubility.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) E-Selectivity Scalability
Multicomponent Cyclocondensation 56 N/A Moderate
Knoevenagel Ethenylamine formation 75 >90% High
TiCl₄ Oxidation Dehydrogenation 79 100% Lab-scale

Challenges and Mitigation Strategies

  • Solubility Issues : The heptyl chain induces hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) during early stages and switching to toluene for later steps.
  • Oxidative Stability : The 5-oxo group is prone to over-oxidation; stoichiometric control of TiCl₄ is critical.
  • Stereochemical Drift : Storage under inert atmosphere prevents Z/E isomerization of the ethenylamine group.

Analyse Chemischer Reaktionen

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile analogs: These compounds have similar structures but differ in specific substituents or functional groups.

    Indeno[1,2-b]pyridine derivatives: These compounds share the indeno[1,2-b]pyridine core but have different substituents at various positions.

    Other pyridine derivatives: These compounds contain the pyridine ring but may have different core structures or substituents.

The uniqueness of 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile belongs to a class of indeno[1,2-b]pyridine derivatives, which have garnered attention for their diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, emphasizing its antiproliferative and antimetastatic properties.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction of aromatic aldehydes, malononitrile, and indanone derivatives. The process is catalyzed by ammonium acetate and acetic acid, yielding various derivatives that can be screened for biological activity. The structural features of these compounds are crucial for their pharmacological effects.

Antiproliferative Effects

Recent studies have demonstrated that certain derivatives of indeno[1,2-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative closely related to our compound showed substantial inhibition of cell proliferation in prostate cancer cell lines such as PC-3 and LNCaP. The mechanism appears to involve the inhibition of matrix metalloproteinase 9 (MMP9), which is pivotal in cancer metastasis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 10PC-312.5MMP9 Inhibition
Compound 10LNCaP15.0MMP9 Inhibition
Compound XMatLyLu20.0Unknown

Antimetastatic Properties

The antimetastatic properties of the compound have been linked to its ability to inhibit MMPs, which play a critical role in tumor invasion and metastasis. The presence of specific functional groups in the molecular structure enhances its effectiveness against metastatic spread in prostate cancer models .

Case Studies

A notable study investigated the effects of a related indeno[1,2-b]pyridine derivative on human prostate cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell migration and invasion capabilities, underscoring its potential as an antimetastatic agent .

Figure 1: Effect on Cell Migration

Effect on Cell Migration

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the indeno nucleus and pyridine ring are crucial for enhancing biological activity. For example:

  • Methoxy Groups : The presence of methoxy groups at positions 6 and 7 significantly boosts antiproliferative activity.
  • Hydroxy Substituents : A hydroxy group at position 4 of the pyridine ring further enhances activity against cancer cells .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step organic reactions, typically starting with condensation of substituted acetophenones with aldehydes in the presence of ammonium acetate under reflux conditions. Critical parameters include solvent choice (e.g., ethanol or DMF), reaction time (10–20 hours), and purification via crystallization . Purity is assessed using thin-layer chromatography (TLC) and spectroscopic methods (¹H/¹³C NMR, mass spectrometry). Optimization of stoichiometric ratios and temperature gradients is essential to avoid side products like uncyclized intermediates .

Q. How should researchers characterize the molecular structure of this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : To resolve aromatic proton environments and confirm E/Z isomerism of the ethenyl group.
  • Mass spectrometry (HRMS) : For exact mass verification, particularly to distinguish between isotopic peaks and potential impurities.
  • X-ray crystallography (if feasible): To validate the indeno-pyridine core geometry and substituent spatial arrangement .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

  • Avoiding ignition sources (P210) due to thermal instability.
  • Using fume hoods for weighing and reactions to prevent inhalation of fine particulates.
  • Storing in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations can model:

  • HOMO-LUMO gaps : To estimate redox activity and charge-transfer potential.
  • Electrostatic potential maps : To identify nucleophilic/electrophilic sites for reaction design.
  • Solvent effects : Using polarizable continuum models (PCM) to simulate solvation energetics . Example table:
PropertyCalculated ValueExperimental ValueDeviation (%)
HOMO (eV)-5.78-5.65 (CV)2.3
LUMO (eV)-2.34-2.41 (UV-Vis)2.9

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Purity variability : Rigorous HPLC validation (>98% purity) is mandatory before assays.
  • Solvent artifacts : DMSO stock solutions >0.1% v/v can inhibit certain enzymes.
  • Cell-line specificity : Cross-validate results in multiple models (e.g., HEK293 vs. HeLa) .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

A full factorial design (FFD) evaluates variables like:

  • Temperature (80–120°C)
  • Catalyst loading (0.5–2 mol%)
  • Reaction time (8–24 hours). Statistical analysis (ANOVA) identifies significant factors. For example, a 2³ FFD revealed temperature as the dominant factor (p < 0.01) for yield improvement .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Hydrolysis studies (pH 1–14, 37°C) show:

  • Acidic conditions : Protonation of the pyridine nitrogen increases electrophilicity, leading to indeno-ring cleavage.
  • Basic conditions : Deprotonation of the oxo group destabilizes the conjugated system, accelerating decomposition. Stabilizers like cyclodextrins or co-solvents (e.g., PEG-400) mitigate degradation .

Methodological Challenges and Solutions

Q. How to address low reproducibility in spectroscopic data?

  • Standardize NMR acquisition parameters (e.g., 128 scans, 25°C).
  • Use internal standards (e.g., TMS for ¹H NMR, DMF-d₇ for solvent referencing).
  • Cross-calibrate instruments with certified reference materials .

Q. What strategies enhance the compound’s solubility for in vivo studies?

  • Co-solvent systems : Ethanol/Cremophor EL (1:4 v/v) improves aqueous solubility.
  • Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation achieves sustained release .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace the heptylphenyl group with shorter alkyl chains to assess lipophilicity effects.
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate π-π stacking .

Data Contradiction Analysis

Q. Conflicting reports on fluorescence properties: How to reconcile?

Divergent fluorescence intensities may stem from:

  • Aggregation-induced quenching : Concentration-dependent studies (1–100 µM) clarify this effect.
  • Solvatochromism : Solvent polarity (e.g., hexane vs. methanol) shifts emission maxima .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.